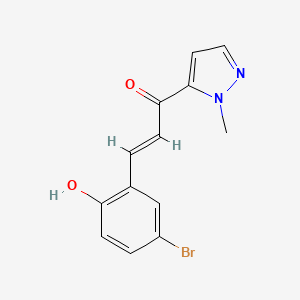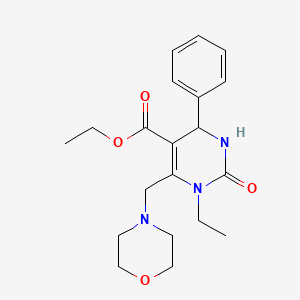![molecular formula C13H15N3O3 B10894764 (3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(morpholino)methanone](/img/structure/B10894764.png)
(3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(morpholino)methanone is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of an isoxazole ring fused to a pyridine ring, with a morpholino group attached to the methanone moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(morpholino)methanone typically involves the condensation of N-hydroxy-3-(hydroxyamino)-3-iminopropanamide with acetylacetone in the presence of piperidine, resulting in the formation of the isoxazole-pyridine core . The morpholino group is then introduced through a nucleophilic substitution reaction, where the intermediate is treated with morpholine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride to modify the carbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Morpholine, other amines or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(morpholino)methanone is used as a building block for the synthesis of more complex molecules.
Biology
The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a candidate for drug development and biochemical assays .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. It has been studied for its anticancer properties, where it acts as an inhibitor of specific kinases involved in cancer cell proliferation .
Industry
Industrially, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science .
Wirkmechanismus
The mechanism of action of (3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. In cancer research, it targets kinases involved in cell signaling pathways, leading to the inhibition of cancer cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities, including kinase inhibition.
Isoxazolo[3,4-b]pyridine derivatives: These derivatives have similar structural features and are used in various chemical and biological applications.
Uniqueness
(3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(morpholino)methanone is unique due to the presence of the morpholino group, which enhances its solubility and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry .
Eigenschaften
Molekularformel |
C13H15N3O3 |
|---|---|
Molekulargewicht |
261.28 g/mol |
IUPAC-Name |
(3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C13H15N3O3/c1-8-7-10(11-9(2)15-19-12(11)14-8)13(17)16-3-5-18-6-4-16/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
BCPLTMYKFPULBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-iodophenyl)-4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B10894682.png)


![methyl 11-(4-chlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B10894693.png)
![5-bromo-N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}thiophene-2-sulfonamide](/img/structure/B10894703.png)
![1-(3-chlorobenzyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10894721.png)
![4-{5-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]furan-2-yl}benzoic acid](/img/structure/B10894727.png)
![N-[(1Z)-3-(3,5-dimethylpiperidin-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10894733.png)
![(2E)-N-(2-methylphenyl)-2-[1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide](/img/structure/B10894736.png)
![3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10894741.png)
![1-[4-(2,3-Difluorobenzyl)piperazin-1-yl]-3-(phenylsulfonyl)propan-1-one](/img/structure/B10894753.png)
![N-hexyl-2-[4a-hydroxy-1-(3,4,5-trimethoxyphenyl)octahydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B10894761.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methoxy]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B10894762.png)
![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)prop-2-enamide](/img/structure/B10894766.png)
